molecular formula C24H23BrN2O B11115769 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11115769
M. Wt: 435.4 g/mol
InChI Key: XGKYGXSVHQMQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromine atom, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromine atom and the phenyl group. The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • N-[2-(cyclohex-1-en-1-yl)-6-methylphenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamides

Uniqueness

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H23BrN2O

Molecular Weight

435.4 g/mol

IUPAC Name

6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H23BrN2O/c25-19-11-12-22-20(15-19)21(16-23(27-22)18-9-5-2-6-10-18)24(28)26-14-13-17-7-3-1-4-8-17/h2,5-7,9-12,15-16H,1,3-4,8,13-14H2,(H,26,28)

InChI Key

XGKYGXSVHQMQCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.